Tomentosin

描述

准备方法

合成路线和反应条件

山金车内酯可以通过多种化学途径合成,但详细的合成途径尚未得到广泛的记录。

工业生产方法

山金车内酯的工业生产主要依赖于从天然来源中提取。像金丝桃属植物这样的植物被栽培,山金车内酯通过使用诸如乙醇或甲醇之类的溶剂进行提取。 然后,提取物通过色谱技术进行纯化,以获得纯山金车内酯 .

化学反应分析

反应类型

山金车内酯会经历几种类型的化学反应,包括:

氧化: 山金车内酯可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变内酯环或其他官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂用于取代反应.

形成的主要产物

科学研究应用

Case Studies

- Pancreatic Cancer : A study evaluated the effects of tomentosin on pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). Results showed that this compound significantly increased apoptosis rates while suppressing colony formation and migration capabilities. The study concluded that this compound could serve as a potential therapeutic agent against pancreatic cancer .

- Burkitt's Lymphoma : Another investigation focused on the impact of this compound on human Burkitt's lymphoma cells. The findings indicated that this compound not only reduced cell viability but also induced apoptotic processes and altered gene expression profiles related to cell cycle regulation .

Summary Table: Anticancer Effects of this compound

| Cancer Type | Mechanism | Key Findings |

|---|---|---|

| Osteosarcoma | Apoptosis, Cell Cycle Arrest | Inhibited proliferation; downregulated CDKs |

| Gastric Cancer | Apoptosis | Reduced inflammatory markers; increased apoptosis |

| Pancreatic Cancer | Apoptosis, Migration Inhibition | Increased apoptosis; decreased colony formation |

| Burkitt's Lymphoma | Apoptosis | Reduced viability; altered gene expression |

Anti-Inflammatory Applications

This compound also exhibits anti-inflammatory properties that may be beneficial in managing conditions characterized by excessive inflammation.

Summary Table: Anti-Inflammatory Effects of this compound

| Mechanism | Key Findings |

|---|---|

| NF-κB Pathway Inhibition | Reduced severity of pulmonary edema |

| Antioxidant Activity | Enhanced Nrf2 signaling; improved antioxidant defenses |

作用机制

相似化合物的比较

生物活性

Tomentosin is a natural sesquiterpene lactone predominantly extracted from the plant Inula viscosa. It has garnered attention for its diverse biological activities, particularly in the realms of antioxidant , anticancer , and anti-inflammatory effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are primarily mediated through the activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress.

- Reactive Oxygen Species (ROS) Production : Initial treatment with this compound induces low levels of ROS, which subsequently activate Nrf2 by disrupting the Nrf2-Keap1 complex. This leads to the nuclear translocation of Nrf2 and upregulation of antioxidant genes .

- Cellular Studies : In HaCaT cells, this compound treatment resulted in increased expression of Nrf2 and its target genes, thereby enhancing the cell's antioxidant capacity .

Data Table: Effects of this compound on ROS Levels

| Treatment Duration | ROS Level Change | Nrf2 Activation |

|---|---|---|

| 0-60 minutes | Increased | Activated |

| >4 hours | Decreased | Sustained |

2. Anticancer Effects

This compound has demonstrated promising anticancer activity across various cancer cell lines, including osteosarcoma (MG-63), hepatocellular carcinoma (HCC), and melanoma.

Case Studies

- Osteosarcoma (MG-63 Cells) : Treatment with this compound resulted in reduced cell viability and migration. The IC50 value was approximately 40 µM after 24 hours. Apoptosis was induced via activation of caspases and mitochondrial pro-apoptotic proteins .

- Hepatocellular Carcinoma (Huh7 and HepG2 Cells) : this compound treatment led to significant reductions in cell cycle-related proteins and increased apoptotic markers, indicating its potential as a therapeutic agent against liver cancer .

Data Table: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Effect on Migration | Apoptosis Induction |

|---|---|---|---|

| MG-63 | 40 | Decreased | Yes |

| Huh7 | 20 | Decreased | Yes |

| HepG2 | 30 | Decreased | Yes |

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit inflammatory pathways such as NF-κB and TLR4 signaling.

- Inhibition of Pro-inflammatory Cytokines : In animal models, this compound reduced the severity of inflammation by down-regulating immune cell infiltration and pro-inflammatory markers in lung tissues .

Data Table: Anti-inflammatory Effects of this compound

| Treatment Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 20 | 45 |

| 25 | 60 |

属性

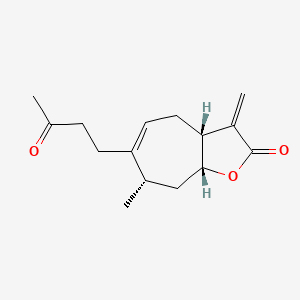

IUPAC Name |

(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFIYMSJDDGDBQ-CUOATXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955274 | |

| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33649-15-9 | |

| Record name | Xanthalongin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33649-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomentosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033649159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。